molecular formula C11H12FNO B7560562 N-(3-fluorobenzoyl)pyrrolidine

N-(3-fluorobenzoyl)pyrrolidine

Cat. No. B7560562
M. Wt: 193.22 g/mol
InChI Key: WJSZXZVZJFVOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzoyl)pyrrolidine, also known as N-(3-fluorobenzoyl)proline or FBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBP is a prodrug that is converted into the active compound, 3-fluoroamphetamine, in vivo.

Mechanism of Action

FBP is converted into the active compound, 3-fluoroamphetamine, in vivo. 3-fluoroamphetamine acts as a selective monoamine releaser, which means that it increases the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in neurotransmission and a reduction in the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
FBP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and movement. FBP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

FBP has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. FBP is also stable under a variety of conditions, which makes it suitable for a wide range of experiments. However, FBP has some limitations as well. It is a prodrug, which means that it needs to be converted into the active compound, 3-fluoroamphetamine, in vivo. This can make it difficult to study the effects of FBP directly.

Future Directions

There are a number of future directions for research on FBP. One area of research is the development of new synthetic methods for FBP that are more efficient and cost-effective. Another area of research is the development of new therapeutic applications for FBP, such as its use as a treatment for depression or anxiety. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of FBP, as well as its potential side effects and toxicity. Overall, FBP has significant potential for therapeutic applications, and further research is needed to fully understand its effects and potential uses.

Scientific Research Applications

FBP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FBP has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and movement.

properties

IUPAC Name

(3-fluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSZXZVZJFVOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorobenzoyl)pyrrolidine

Synthesis routes and methods

Procedure details

3-Fluorobenzoyl chloride was reacted with pyrrolidine using General Method E1 or E2 to produce N-(3-fluorobenzoyl)pyrrolidine.
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